Cas no 162271-10-5 (2-bromo-3-(methoxymethoxy)pyridine)
2-bromo-3-(methoxymethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-3-(methoxymethoxy)pyridine
- 2-bromo-3-methoxymethoxypyridine
- AGN-PC-00C4TF
- CTK0E6307
- 2-bromo-3-methoxymethyloxypyridine
- Pyridine, 2-bromo-3-(methoxymethoxy)-
- KB-228646
- 2-BROMO-3-(METHOXYMETHOXY)PYRIDINE(WXC05973)
- 2-bromo-3-methoxymethoxy pyridine
- SCHEMBL1445524
- 2-BroMo-3-(MethoxyMethoxy)pyridine, 96%
- 2-bromo-3-methoxymethoxy-pyridine
- 2-Bromo-3-(methoxymethoxy)pyridine,96%
- 162271-10-5
- CS-0333935
- 2-BroMo-3-(MethoxyMethoxy)pyridine, 96per cent
- MFCD17015031
- AKOS013154161
- AS-63432
- CATUEJFGWSUPBV-UHFFFAOYSA-N
- DB-217046
- DTXSID30468997
- 2-bromo-3-(methoxymethoxy)pyridine
-
- MDL: MFCD17015031
- Inchi: 1S/C7H8BrNO2/c1-10-5-11-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3
- InChI Key: CATUEJFGWSUPBV-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=CN=1)OCOC
Computed Properties
- Exact Mass: 216.97400
- Monoisotopic Mass: 216.97384g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 113
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 31.4Ų
Experimental Properties
- Melting Point: 35-37℃
- PSA: 31.35000
- LogP: 1.82680
2-bromo-3-(methoxymethoxy)pyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-bromo-3-(methoxymethoxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B993780-50mg |
2-Bromo-3-(methoxymethoxy)pyridine |
162271-10-5 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B993780-100mg |
2-Bromo-3-(methoxymethoxy)pyridine |
162271-10-5 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B993780-500mg |
2-Bromo-3-(methoxymethoxy)pyridine |
162271-10-5 | 500mg |
$ 295.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-NP710-100mg |
2-bromo-3-(methoxymethoxy)pyridine |
162271-10-5 | 96% | 100mg |
¥523.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-NP710-50mg |
2-bromo-3-(methoxymethoxy)pyridine |
162271-10-5 | 96% | 50mg |
¥304.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-NP710-250mg |
2-bromo-3-(methoxymethoxy)pyridine |
162271-10-5 | 96% | 250mg |
¥1039.0 | 2022-02-28 | |
| A2B Chem LLC | AA83953-1g |
Pyridine, 2-bromo-3-(methoxymethoxy)- |
162271-10-5 | >97% | 1g |
$223.00 | 2024-04-20 | |
| A2B Chem LLC | AA83953-5g |
Pyridine, 2-bromo-3-(methoxymethoxy)- |
162271-10-5 | >97% | 5g |
$634.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D768424-1g |
Pyridine, 2-bromo-3-(methoxymethoxy)- |
162271-10-5 | 96% | 1g |
$485 | 2023-09-04 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52324-1g |
2-Bromo-3-(methoxymethoxy)pyridine, 96% |
162271-10-5 | 96% | 1g |
¥4025.00 | 2023-03-01 |
2-bromo-3-(methoxymethoxy)pyridine Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 2-bromo-3-(methoxymethoxy)pyridine
Introduction to 2-Bromo-3-(Methoxymethoxy)Pyridine (CAS No. 162271-10-5)
2-Bromo-3-(methoxymethoxy)pyridine (CAS No. 162271-10-5) is a heterocyclic aromatic compound with significant applications in organic synthesis and medicinal chemistry. This compound belongs to the pyridine family, which is a six-membered ring containing one nitrogen atom. The presence of a bromine atom at the 2-position and a methoxymethoxy group at the 3-position introduces unique electronic and steric properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The methoxymethoxy group (-OCH₂OCH₃) attached to the pyridine ring contributes to the compound's solubility and reactivity. This group acts as an electron-donating substituent, which can influence the electronic environment of the pyridine ring and enhance its reactivity in nucleophilic aromatic substitution reactions. The bromine atom at the 2-position serves as a leaving group, facilitating substitution reactions with nucleophiles such as amines, hydroxides, or thiols.
Recent studies have highlighted the role of 2-bromo-3-(methoxymethoxy)pyridine in the development of novel pharmaceutical agents. For instance, researchers have explored its use as a precursor for synthesizing pyridyl-containing antibiotics and antiviral drugs. The compound's ability to undergo various transformations, such as Suzuki coupling, Buchwald-Hartwig amination, and Stille coupling, has made it a versatile building block in medicinal chemistry.
In terms of synthesis, 2-bromo-3-(methoxymethoxy)pyridine can be prepared via several routes. One common method involves the bromination of 3-(methoxymethoxy)pyridine using bromine in a suitable solvent under controlled conditions. Another approach is through nucleophilic aromatic substitution of an appropriate precursor with bromide ions. The choice of synthetic pathway depends on factors such as yield, cost-effectiveness, and scalability.
The chemical properties of this compound are influenced by its substituents. The methoxymethoxy group increases the compound's stability by providing steric hindrance around the pyridine ring. Additionally, this group can act as a protecting group during certain synthetic steps, preventing unwanted side reactions. The bromine atom at the 2-position enhances the compound's electrophilicity, making it more susceptible to nucleophilic attack.
From an application perspective, 2-bromo-3-(methoxymethoxy)pyridine has found utility in various fields. In agrochemistry, it serves as an intermediate for synthesizing herbicides and insecticides with improved efficacy and selectivity. In materials science, derivatives of this compound have been explored for their potential use in organic electronics due to their conjugated π-systems and tunable electronic properties.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 2-bromo-3-(methoxymethoxy)pyridine. Quantum mechanical calculations have revealed that the methoxymethoxy group significantly modulates the electron density distribution across the pyridine ring, which is crucial for understanding its reactivity in different chemical transformations.
In conclusion, 2-bromo-3-(methoxymethoxy)pyridine (CAS No. 162271-10-5) is a versatile compound with wide-ranging applications in organic synthesis and drug discovery. Its unique structural features and reactivity make it an invaluable tool for chemists seeking to design novel bioactive molecules. As research continues to uncover new synthetic routes and applications for this compound, its significance in the field of medicinal chemistry is expected to grow further.
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